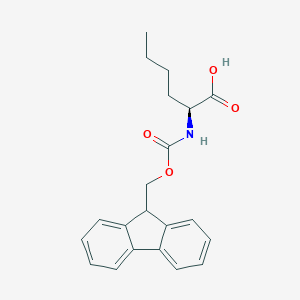

Fmoc-Nle-OH

描述

Fmoc-Nle-OH, also known as N-α-Fmoc-Nle-OH, is a derivative of the amino acid norleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Nle-OH typically involves the reaction of norleucine with Fmoc-carbamate under basic conditions. This reaction results in the formation of this compound, which can be purified and used in peptide synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

化学反应分析

Types of Reactions

Fmoc-Nle-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

Carbodiimides: Commonly used in peptide coupling reactions to activate carboxyl groups.

Major Products

The major products formed from these reactions include peptides and peptide fragments, which are used in various biochemical and pharmaceutical applications .

科学研究应用

Peptide Synthesis

Fmoc-Nle-OH is primarily utilized as a building block in peptide synthesis. Its role in SPPS allows for the formation of complex peptide sequences with high purity. The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids to form desired peptides.

Key Points :

- Enables the synthesis of diverse peptides.

- High purity and yield in SPPS.

Drug Development

In pharmaceutical research, this compound is employed to design peptide-based drugs. Its unique structural properties enhance the stability and bioactivity of therapeutic peptides, making it a valuable component in drug formulation.

Case Study :

A study demonstrated that incorporating this compound into peptide sequences improved their binding affinity to specific receptors, which is essential for developing effective treatments for conditions such as obesity and pain management .

Bioconjugation Techniques

This compound is also used in bioconjugation methods, which involve attaching peptides to various biomolecules. This application is crucial for developing targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects.

Applications :

- Targeted delivery of anticancer drugs.

- Enhancing the specificity of peptide-based diagnostics.

Research in Protein Engineering

Researchers utilize this compound to modify proteins, enabling investigations into structure-function relationships. This application is critical for developing novel protein therapeutics and understanding protein interactions at a molecular level.

Example :

In a study involving opioid peptides, modifications using this compound led to enhanced receptor binding and metabolic stability, highlighting its significance in protein engineering .

Analytical Chemistry

The compound is employed in various analytical techniques to study peptide interactions and stability. These insights are crucial for both academic research and industrial applications, providing a better understanding of peptide behavior under different conditions.

作用机制

The mechanism of action of Fmoc-Nle-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed to expose the amino group for further reactions .

相似化合物的比较

Similar Compounds

Fmoc-L-leucine: Similar in structure but with a different side chain.

Fmoc-L-isoleucine: Another similar compound with a branched side chain.

Uniqueness

Fmoc-Nle-OH is unique due to its linear side chain, which distinguishes it from other Fmoc-protected amino acids with branched side chains. This linear structure can influence the properties and behavior of the peptides synthesized using this compound .

生物活性

Fmoc-Nle-OH , or Fluorenylmethyloxycarbonyl-norleucine , is a synthetic amino acid derivative widely used in peptide synthesis. Norleucine (Nle) is a non-canonical amino acid that serves as a bioisosteric replacement for methionine (Met) due to its similar structure and properties. This article explores the biological activity of this compound, focusing on its applications in drug design, metabolic stability, and therapeutic potential.

Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which facilitates solid-phase peptide synthesis (SPPS). The use of Nle instead of Met enhances the metabolic stability of peptides, making them less susceptible to oxidative degradation. This characteristic is particularly valuable in developing peptides with prolonged therapeutic effects.

1. Opioid Agonist and NK1 Antagonist Activities

Recent studies have highlighted the significant role of this compound in the development of bifunctional peptides that exhibit both opioid agonist and neurokinin-1 (NK1) antagonist activities. For instance, a study evaluated a series of peptides where Met was substituted with Nle, demonstrating that these analogs maintained comparable bioactivity while showing improved metabolic stability in plasma assays .

Table 1: Comparison of Bioactivities between Met and Nle Substituted Peptides

| Peptide | E_max at δ-opioid Receptors (%) | Plasma Stability (Half-life) |

|---|---|---|

| Met-Containing Peptide | 60 | 4.8 hours |

| Nle-Containing Peptide | 121 | >24 hours |

This data indicates that Nle-substituted peptides not only enhance receptor activity but also exhibit greater resistance to metabolic degradation.

2. Analgesic Properties

The analgesic properties of peptides containing this compound have been investigated through various experimental models. In a recent study, new tetrapeptide analogs incorporating Nle were synthesized to assess their analgesic efficacy using the Paw-pressure test (Randall-Selitto test). The results indicated that peptides with hydrophobic residues at specific positions exhibited significant analgesic activity, with this compound contributing positively to the overall effect .

Table 2: Analgesic Activity of this compound Analogues

| Compound | Analgesic Activity (Statistical Significance) |

|---|---|

| BB1 | p = 0.042776 (increased over time) |

| BB3 | p < 0.00001 (highest short-lasting activity) |

| BB11 | Reference compound for comparison |

These findings suggest that this compound can be strategically utilized in designing potent analgesic peptides.

Metabolic Stability

The incorporation of this compound into peptide sequences has been shown to enhance metabolic stability significantly. Research indicates that peptides containing Nle degrade more slowly than their Met counterparts, allowing for sustained therapeutic effects . This property is crucial for developing drugs aimed at chronic conditions where prolonged action is desired.

Case Study 1: Bifunctional Peptides

A notable case involved the design of a bifunctional peptide where Nle replaced Met. This peptide demonstrated effective pain relief without the typical side effects associated with opioid use. The study confirmed that the Nle substitution did not compromise the peptide's biological activity while enhancing its stability .

Case Study 2: Analgesic Testing

In another study focused on analgesic activity, various analogs containing this compound were synthesized and tested. The results showed that specific hydrophobic configurations led to higher analgesic potency compared to other amino acids like Val or Ile, indicating the importance of structural optimization in drug design .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426568 | |

| Record name | Fmoc-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77284-32-3 | |

| Record name | Fmoc-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the critical micelle concentration (CMC) of Fmoc-L-Norleucine and how does it compare to other similar compounds?

A1: While the provided research [] does not determine a specific CMC for Fmoc-L-Norleucine, it highlights that this compound forms a gel at concentrations above 0.2 M. In contrast, the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine exhibit CMCs around 0.1 M. This difference in behavior suggests that the longer alkyl side chain in Fmoc-L-norleucine contributes to a stronger tendency for gelation rather than micelle formation compared to its shorter-chain counterparts.

Q2: What structural characteristics of Fmoc-amino acid surfactants were investigated in this research?

A2: The research [] primarily focused on investigating the self-assembly properties of Fmoc-amino acid surfactants using powder X-ray diffraction, which revealed a bilayer structure formation. Additionally, the study explored the chiroptical properties of these surfactants, including optical rotation, electronic circular dichroism, and vibrational circular dichroism. Interestingly, the specific rotation was observed to increase with concentration beyond the CMC, opening up new research avenues exploring the relationship between specific rotation and aggregate size and shape in surfactant solutions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。